4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazole ring, along with the dichlorobenzylidene and ethoxyphenyl groups, contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is usually synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. This step forms the core triazole structure.
Introduction of the Dichlorobenzylidene Group: The dichlorobenzylidene group is introduced via a condensation reaction between the triazole derivative and 2,6-dichlorobenzaldehyde under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is incorporated through a nucleophilic substitution reaction, where the triazole derivative reacts with 3-ethoxyphenyl halides or similar reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfonic acids.
Reduction: Reduction reactions can target the imine (Schiff base) linkage, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nitrating agents, sulfonating agents.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
The compound’s potential therapeutic applications include its use as an antimicrobial agent. Research is ongoing to explore its efficacy and safety in treating various infections.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as pesticides and herbicides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The dichlorobenzylidene and ethoxyphenyl groups enhance the compound’s binding affinity and specificity. This interaction can disrupt essential biological processes in microorganisms, leading to their death or inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-Dichlorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 4-((2,6-Dichlorobenzylidene)amino)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
Compared to similar compounds, 4-((2,6-Dichlorobenzylidene)amino)-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the specific positioning of the dichlorobenzylidene and ethoxyphenyl groups. These structural differences can lead to variations in biological activity, making it a distinct and valuable compound for research and application.
Properties
CAS No. |
613249-61-9 |
---|---|
Molecular Formula |
C17H14Cl2N4OS |
Molecular Weight |
393.3 g/mol |
IUPAC Name |
4-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4OS/c1-2-24-12-6-3-5-11(9-12)16-21-22-17(25)23(16)20-10-13-14(18)7-4-8-15(13)19/h3-10H,2H2,1H3,(H,22,25)/b20-10+ |
InChI Key |
YTVAFFSOCOEKMK-KEBDBYFISA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.